molecular formula C24H23NO3 B14553746 (6-cyanonaphthalen-2-yl) 4-hexoxybenzoate CAS No. 61699-21-6

(6-cyanonaphthalen-2-yl) 4-hexoxybenzoate

Cat. No.: B14553746
CAS No.: 61699-21-6
M. Wt: 373.4 g/mol
InChI Key: RGUROMXZGDAFKP-UHFFFAOYSA-N
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Description

(6-cyanonaphthalen-2-yl) 4-hexoxybenzoate is an organic compound known for its unique chemical structure and properties. It is composed of a naphthalene ring substituted with a cyano group at the 6th position and a benzoate ester group at the 2nd position, which is further substituted with a hexoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyanonaphthalen-2-yl) 4-hexoxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-hexoxybenzoic acid with 6-cyanonaphthalen-2-ol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(6-cyanonaphthalen-2-yl) 4-hexoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-cyanonaphthalen-2-yl) 4-hexoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-cyanonaphthalen-2-yl) 4-hexoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-cyanonaphthalen-2-yl) 4-hexoxybenzoate is unique due to its combination of a naphthalene ring, cyano group, and hexoxybenzoate ester. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

61699-21-6

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

(6-cyanonaphthalen-2-yl) 4-hexoxybenzoate

InChI

InChI=1S/C24H23NO3/c1-2-3-4-5-14-27-22-11-8-19(9-12-22)24(26)28-23-13-10-20-15-18(17-25)6-7-21(20)16-23/h6-13,15-16H,2-5,14H2,1H3

InChI Key

RGUROMXZGDAFKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

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